

# Application Notes and Protocols for DHODH Inhibition in Neuroblastoma Mouse Models

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## Compound of Interest

Compound Name: DHODH-IN-8

Cat. No.: B2857306

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Audience: Researchers, scientists, and drug development professionals.

Topic: Utilization of Dihydroorotate Dehydrogenase (DHODH) Inhibitors in Preclinical Neuroblastoma Mouse Models.

Disclaimer: As of late 2025, specific preclinical data for the investigational molecule **DHODH-IN-8** in neuroblastoma mouse models is not publicly available. The following application notes and protocols are based on extensive research conducted with other well-characterized DHODH inhibitors, such as Brequinar and Regorafenib, in neuroblastoma models. These established methodologies provide a robust framework for the potential investigation of novel DHODH inhibitors like **DHODH-IN-8**.

## Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells. In neuroblastoma, particularly high-risk and MYCN-amplified subtypes, DHODH has emerged as a promising therapeutic target.<sup>[1][2][3][4]</sup> Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.<sup>[2]</sup> Preclinical studies using DHODH inhibitors have demonstrated significant anti-tumor efficacy in various neuroblastoma mouse models, highlighting the therapeutic potential of this approach.<sup>[1][2][5]</sup>

This document provides a detailed overview of the application of DHODH inhibitors in neuroblastoma mouse models, including experimental protocols and data presentation, to

guide researchers in this field.

## Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of DHODH inhibitors in neuroblastoma mouse models.

Table 1: In Vivo Efficacy of DHODH Inhibitors in Neuroblastoma Xenograft Models

DHODH Inhibitor	Mouse Model	Cell Line	Treatment Regimen	Key Findings	Reference
Brequinar	NMRI nu/nu	SK-N-BE(2)C (MYCN-amplified)	50 mg/kg, intraperitoneally, every 3 days	Dramatically suppressed tumor growth.	<a href="#">[1]</a>
Brequinar	NMRI nu/nu	SK-N-AS (non-MYCN-amplified)	50 mg/kg, intraperitoneally, every 3 days	Less pronounced effect on tumor growth compared to MYCN-amplified model.	<a href="#">[1]</a>
Regorafenib	Orthotopic Xenograft	NGP, SH-SY5Y	30 mg/kg, intraperitoneally, daily for 21 days	Significantly inhibited tumor growth.	<a href="#">[6]</a>
Regorafenib	Subcutaneous Xenograft	SJ-NB-8, SK-N-AS	10 or 30 mg/kg/day, oral gavage	Tumor growth inhibition ranging from 73% to 93%.	<a href="#">[7]</a>

Table 2: In Vivo Efficacy of DHODH Inhibitors in Transgenic Neuroblastoma Mouse Models

DHODH Inhibitor	Mouse Model	Treatment Regimen	Key Findings	Reference
Brequinar	TH-MYCN	Not specified	Extended survival significantly.	[1]
Brequinar + Temozolomide	TH-MYCN	Not specified	Curative in the majority of mice.	[1][2]
Regorafenib	TH-MYCN	30 mg/kg, intraperitoneally, daily for 2 days	Markedly improved overall survival.	[6]

Table 3: Biochemical Data for **DHODH-IN-8**

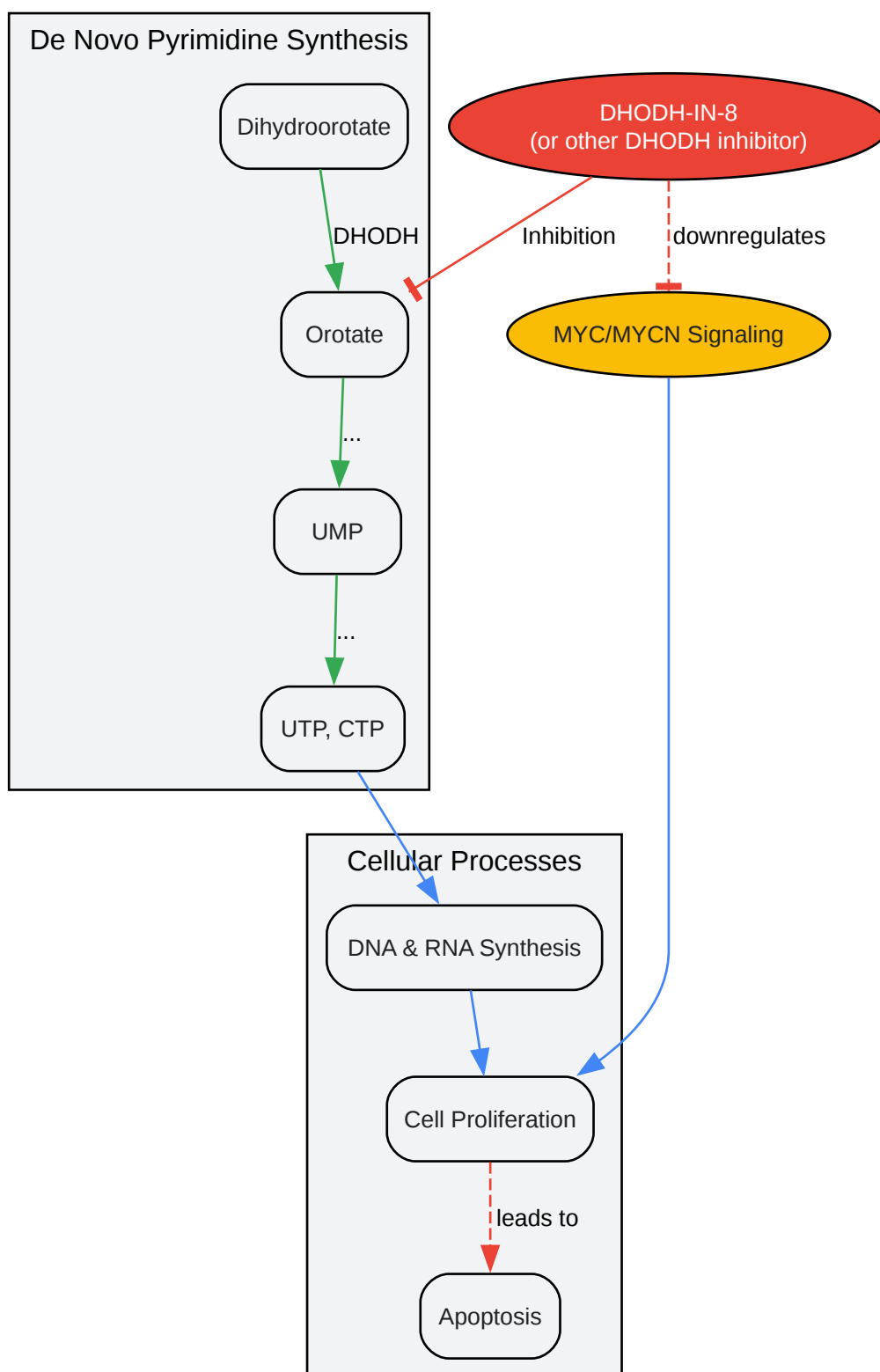
Parameter	Value	Target
IC50	0.13 $\mu$ M	Human DHODH
Ki	0.016 $\mu$ M	Human DHODH
IC50	47.4 $\mu$ M	Plasmodium falciparum DHODH
Ki	5.6 $\mu$ M	Plasmodium falciparum DHODH

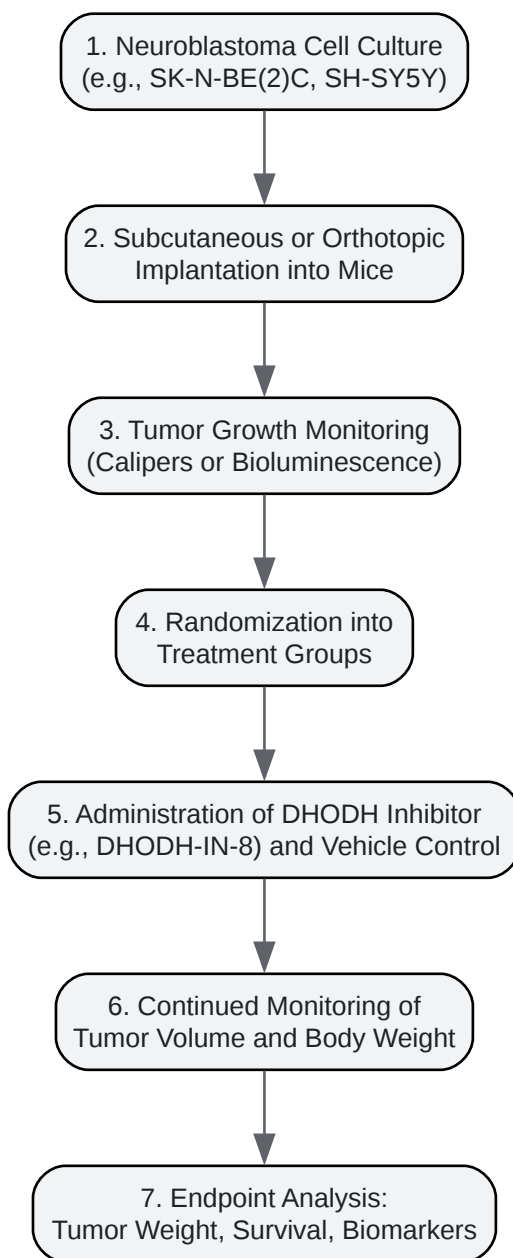
## Signaling Pathways and Experimental Workflows

### Signaling Pathway of DHODH Inhibition in Neuroblastoma

DHODH inhibition primarily impacts the de novo pyrimidine synthesis pathway, which is crucial for DNA and RNA synthesis in rapidly proliferating neuroblastoma cells. This depletion of pyrimidines leads to downstream effects on oncogenic signaling pathways, notably the suppression of MYC and its target genes, which are key drivers of neuroblastoma progression.

[1][8]





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